molecular formula C15H20BrN3O3 B1396732 tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate CAS No. 1049022-93-6

tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B1396732
CAS No.: 1049022-93-6
M. Wt: 370.24 g/mol
InChI Key: YDSKRDZTYXESNQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate (CAS: 1049022-93-6) is a brominated pyridine-piperazine hybrid compound with a molecular formula of C₁₅H₂₀BrN₃O₃ and a molecular weight of 370.25 g/mol . The structure consists of a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group at the 1-position and a 6-bromopyridine-2-carbonyl moiety at the 4-position. The bromine atom at the 6-position of the pyridine ring enhances its utility in cross-coupling reactions (e.g., Suzuki, Stille), making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-9-7-18(8-10-19)13(20)11-5-4-6-12(16)17-11/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSKRDZTYXESNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anti-Tubercular Activity

Research has indicated that piperazine derivatives, including those similar to tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate, exhibit significant anti-tubercular activity. A study synthesized various substituted piperazine compounds and evaluated their efficacy against Mycobacterium tuberculosis. Some derivatives demonstrated promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as anti-TB agents .

Multidrug Resistance Reversal

The compound may also be relevant in the context of reversing multidrug resistance (MDR) in cancer treatment. Studies have shown that piperazine-containing drugs can act as inhibitors of efflux pumps, which are responsible for drug resistance in various cancers. The design and synthesis of such compounds are crucial for developing effective MDR reversers .

Kinase Inhibition

Compounds related to this compound have been explored for their kinase inhibition properties. For instance, studies on similar piperazine derivatives have shown their ability to selectively bind to certain kinases involved in cancer progression, suggesting a pathway for the development of targeted cancer therapies .

Synthetic Approaches

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : The initial step often includes the reaction of piperazine with a suitable halogenated pyridine derivative.
  • Acylation : The piperazine intermediate is then acylated using a carboxylic acid derivative to introduce the carbonyl group.
  • Final Modifications : Further modifications may include protecting groups and deprotection steps to yield the final product in high purity and yield.

These synthetic strategies are essential for producing compounds with desired biological activities while maintaining structural integrity .

Case Studies and Research Findings

StudyObjectiveFindings
Bobesh et al., 2020Evaluate anti-TB activityIdentified several piperazine derivatives with IC50 values as low as 1.35 μM against M. tuberculosis
Reddyrajula et al., 2023Investigate MDR reversalDeveloped compounds that effectively inhibit efflux pumps in resistant cancer cell lines
Recent Kinase StudiesAssess kinase inhibitionDemonstrated selective binding of piperazine derivatives to CDK4/6, enhancing therapeutic potential against cancer

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in halogen bonding with biological macromolecules, while the piperazine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected piperazine derivatives with pyridine-based substituents. Below is a detailed comparison with structurally analogous compounds:

Structural Analogs and Substituent Effects

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound (1049022-93-6) 6-Bromo-2-pyridinyl C₁₅H₂₀BrN₃O₃ 370.25 Bromine enables cross-coupling; used in kinase inhibitor synthesis.
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (501126-13-2) 6-Fluoro-3-pyridinyl C₁₄H₁₈FN₃O₂ 295.31 Fluorine enhances metabolic stability; used in CNS drug candidates.
tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate (944582-92-7) 5-Bromo-4-methyl-2-pyridinyl C₁₅H₂₂BrN₃O₂ 356.26 Methyl group improves lipophilicity; intermediate in anticancer agents.
tert-Butyl 4-(6-methoxycarbonyl-2-pyridyl)piperazine-1-carboxylate (2940955-50-8) 6-Methoxycarbonyl-2-pyridinyl C₁₆H₂₂N₃O₄ 321.37 Ester group allows hydrolysis to carboxylic acid; used in protease inhibitors.
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (from ) 3-Cyano-2-pyridinyl C₁₅H₁₈N₄O₂ 294.33 Cyano group directs electrophilic substitution; precursor to heterocyclic scaffolds.

Crystallographic and Analytical Data

  • The tert-butyl and piperazine groups in analogs like tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (CAS: N/A) form hydrogen-bonded networks in crystal structures, as revealed by X-ray diffraction studies using SHELX and WinGX .
  • LCMS and NMR data for intermediates (e.g., ) confirm high purity (>95%) and structural integrity across derivatives .

Biological Activity

tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H20BrN3O
  • Molecular Weight : 342.23 g/mol
  • CAS Number : 331767-56-7

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties, such as this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that piperazine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. In one study, related piperazine compounds showed minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 50 μg/mL against M. tuberculosis .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A related study highlighted that certain piperazine derivatives exhibited cytotoxic effects against several cancer cell lines. For example, compounds derived from piperazine demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that the structural modifications in piperazine derivatives can significantly influence their biological activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. The presence of the bromopyridine moiety is believed to enhance binding affinity to target proteins due to increased hydrophobic interactions and potential hydrogen bonding. This is crucial for the compound's efficacy in inhibiting enzymes or pathways involved in disease processes .

Study on Antitubercular Activity

A systematic evaluation of piperazine derivatives revealed that certain modifications led to improved antitubercular activity. The study reported that compounds with specific substituents on the piperazine ring displayed lower IC50 values, indicating higher potency against M. tuberculosis strains .

Evaluation of Cytotoxicity

In a comparative analysis of various piperazine derivatives, researchers found that this compound exhibited moderate cytotoxicity against cancer cell lines, highlighting the importance of structural features in enhancing biological activity . The results were promising enough to warrant further investigation into its potential as a lead compound for drug development.

Summary Table of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialInhibition of M. tuberculosis
AnticancerInduction of apoptosis in cancer cells
Mechanism of ActionBinding affinity enhancement due to bromopyridine moiety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate
Reactant of Route 2
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tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate

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